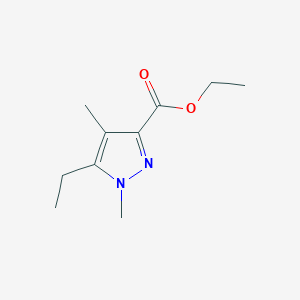

Ethyl 5-ethyl-1,4-dimethyl-1h-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethyl-1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-8-7(3)9(11-12(8)4)10(13)14-6-2/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIREOGRADLSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using NaH as a base and dimethyl carbonate as the methylating agent. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by nucleophilic substitution.

Experimental Protocol

-

Reactants :

-

Procedure :

-

NaH is added in batches to a DMF solution of ethyl 3-ethyl-5-pyrazolecarboxylate.

-

Dimethyl carbonate is introduced, and the mixture is refluxed at 110°C for 4 hours.

-

Post-reaction, unreacted dimethyl carbonate is removed via reduced-pressure distillation.

-

The crude product is extracted with ethyl acetate, washed with brine, and purified by vacuum distillation.

-

-

Yield Optimization :

Dimethyl Carbonate (mmol) NaH (g) Yield (%) 200 0.8 81.3 350 0.8 90.1 400 0.8 89.0 200 0.2 79.1 Excess dimethyl carbonate improves yields up to 90%, while sub-stoichiometric NaH reduces efficiency.

Two-Step Synthesis via Intermediate Formation

Step 1: Intermediate Preparation

Diethyl oxalate reacts with acetone in ethanol under sodium ethoxide catalysis to form a β-ketoester intermediate. Key parameters:

Step 2: Cyclization with Methylhydrazine

The intermediate is treated with methylhydrazine in DMF at 40–50°C for 6 hours. Post-reaction, the mixture is concentrated, and the product is isolated via reduced-pressure rectification.

Chlorination-Assisted Route

Methylation and Subsequent Chlorination

-

Methylation :

Ethyl 3-ethyl-5-pyrazolecarboxylate is methylated using dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100–150°C. -

Chlorination :

The methylated product is treated with HCl and hydrogen peroxide in dichloroethane at 60°C for 6 hours. This introduces a chloro group at the 4-position, which is subsequently reduced to yield the target compound.

Performance Metrics

-

Methylation yield : 85–90% (isolated via vacuum distillation).

Comparative Analysis of Methods

Analytical Confirmation of Structure

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

ESI-MS : m/z 213.1 [M+H]⁺.

-

-

IR Spectroscopy :

Challenges and Optimization Opportunities

-

NaH Handling : Requires anhydrous conditions and careful temperature control to prevent decomposition.

-

Regioselectivity : Competing N1 vs. N2 methylation is minimized using excess dimethyl carbonate.

-

Solvent Choice : DMF offers high solubility but complicates purification; switching to THF or acetonitrile may improve ease of isolation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

2.1. Pharmaceutical Development

One of the primary applications of ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate is in the development of pharmaceuticals targeting neurological disorders. Research indicates that derivatives of pyrazole compounds exhibit activity against trace amine-associated receptors (TAARs), which are implicated in conditions such as ADHD, schizophrenia, and Parkinson's disease .

Table 1: Biological Activity of this compound

| Biological Target | Activity | Reference |

|---|---|---|

| TAARs | Partial Agonist | |

| Dopamine Transporter | Selective Inhibition | |

| hERG Ion Channel | Low Inhibition |

2.2. Agrochemical Applications

The compound has also been studied for its potential use in agrochemicals. Certain pyrazole derivatives have shown promise as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi . This application is particularly relevant in developing environmentally friendly agricultural practices.

3.1. Neurological Disorders

A study conducted on the efficacy of this compound revealed its potential as a treatment for ADHD. In vivo experiments demonstrated that the compound significantly reduced hyperactivity in animal models, suggesting a mechanism involving TAAR modulation .

3.2. Antifungal Properties

In agricultural research, a derivative of this compound was tested against several fungal pathogens affecting crops. Results indicated a notable reduction in fungal growth, supporting its application as a biopesticide .

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-3-carboxylate derivatives arises from variations in substituents at positions 1, 4, and 5. Below is a comparative analysis of Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate with closely related analogs:

Table 1: Comparative Analysis of Pyrazole-3-carboxylate Derivatives

Key Findings:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (e.g., Br) : Bromine at position 5 () increases electrophilicity, making the compound suitable for nucleophilic substitution or cross-coupling reactions .

- Electron-Donating Groups (e.g., Methoxy) : Methoxy substituents enhance solubility in polar solvents but may reduce thermal stability, as seen in discontinued commercial analogs () .

Biological Relevance :

- The 6-chloropyridin-2-yl group () is common in agrochemicals, suggesting insecticidal or herbicidal activity .

- Fluorinated phenyl substituents () improve metabolic stability and membrane permeability, critical in drug design .

Structural Complexity :

- Compounds like Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate () demonstrate how hybrid aromatic systems expand application scope in medicinal chemistry .

Biological Activity

Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazoles are nitrogen-containing heterocycles that have been widely studied for their pharmacological potential. The structural diversity of pyrazoles allows for the modification of their biological activity by altering substituents at various positions on the ring. This compound is particularly notable for its promising biological activities.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized a series of ethyl-substituted pyrazole derivatives and tested their efficacy against various bacterial strains. This compound showed comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Compound | MIC (µmol/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.075 | Staphylococcus aureus |

| This compound | 0.100 | Escherichia coli |

| This compound | 0.050 | Pseudomonas aeruginosa |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective against several pathogenic bacteria, suggesting its potential use in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has also been a focus of research. Studies have indicated that modifications to the pyrazole ring can enhance cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation in vitro.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent investigation, this compound was evaluated for its cytotoxic effects on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results demonstrate significant cytotoxicity, indicating that the compound may serve as a lead structure for the development of novel anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are attributed to their ability to inhibit key inflammatory mediators. This compound has been shown to reduce the production of pro-inflammatory cytokines in vitro.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-ethyl-1,4-dimethyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation reactions are commonly employed. For example, triazenylpyrazole precursors can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) in tetrahydrofuran (THF)/water mixtures with sodium ascorbate and copper sulfate at 50°C for 72 hours . Flash chromatography using gradients like dichloromethane/methanol (0–10%) ensures purification. Reaction monitoring via TLC and optimization of equivalents (e.g., 1.3 equiv of alkyne) improves yield .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign substituents via chemical shifts (e.g., ethyl ester protons at δ 4.10–4.33 ppm and methyl groups at δ 1.11–2.70 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1710 cm⁻¹ and azide groups (if present) at ~2120 cm⁻¹ .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 264.1455) to confirm purity .

Q. What safety protocols should be prioritized during handling and synthesis?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Waste Disposal : Collect azide-containing intermediates in dedicated containers for professional hazardous waste treatment .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in substituent positioning or isomerism?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL/SHELXS software refines bond lengths and angles. For example, SHELX’s least-squares algorithms can distinguish between 1H- and 2H-pyrazole tautomers by analyzing hydrogen atom positions . High-resolution data (≤1.0 Å) minimizes errors in electron density maps .

Q. What strategies address low yields in multi-step syntheses involving pyrazole intermediates?

- Methodological Answer :

- Stepwise Optimization : Vary reaction temperatures (e.g., 0°C for azide additions vs. 50°C for cycloadditions) to suppress side reactions .

- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, for improved regioselectivity in triazole formation .

- Dry-Load Purification : Use Celite adsorbents to enhance column chromatography resolution for polar intermediates .

Q. How do electronic effects of substituents (e.g., ethyl vs. methyl groups) influence biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

- Enzyme Assays : Compare IC50 values against target enzymes (e.g., kinase inhibitors) to correlate substituent bulkiness with potency .

Q. How should contradictory literature data on physicochemical properties (e.g., solubility) be resolved?

- Methodological Answer :

- Systematic Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .

- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation states affecting solubility measurements .

Q. What methodologies assess environmental persistence or toxicity of pyrazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.